4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)-
Description
The compound 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- (CAS: 122260-03-1) is a benzopyranone derivative with the molecular formula C₁₇H₁₃NO₅ and a molecular weight of 311.294 g/mol . Its structure features a benzopyran-4-one core substituted with a methoxy group at position 7, a methyl group at position 3, and a 4-nitrophenyl group at position 2 (Figure 1). The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence its electronic properties and reactivity.
Properties
CAS No. |
122260-03-1 |
|---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-16(19)14-8-7-13(22-2)9-15(14)23-17(10)11-3-5-12(6-4-11)18(20)21/h3-9H,1-2H3 |
InChI Key |
ZDRASXYVDRXQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Silyl Protection and Alkylation Approach
A foundational method for constructing the 7-methoxy-4H-1-benzopyran-4-one core begins with 2-hydroxy-4-methoxyacetophenone (1) . The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), yielding 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone (2) . Subsequent alkylation with alkyl halides (RBr) using potassium tert-butoxide in dimethylformamide (DMF) at 0°C generates intermediates (3–6) . Deprotection with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 2'-alkyl-2-hydroxy-4-methoxyacetophenones (7–10) , which undergo cyclization via methanesulfonyl chloride (MeSO₂Cl) and boron trifluoride diethyl etherate (BF₃·Et₂O) to form 3-substituted-7-methoxy-4H-1-benzopyran-4-ones (11–14) in moderate yields (45–65%).
Acylation and Cyclization Pathway
An alternative route involves acylation of the silyl-protected acetophenone (2) with acyl chlorides (RCOCl) using lithium diisopropylamide (LDA) at −78°C. This produces 1-[2'-(t-butyldimethylsilyloxy)-4'-methoxyphenyl]-3-substituted propane-1,3-diones (15–18) as tautomeric mixtures. Cyclization with glacial acetic acid and sulfuric acid (0.5% H₂SO₄) at 95–100°C for 3 hours cleaves the silyl group and forms 2-substituted-7-methoxy-4H-1-benzopyran-4-ones (19–22) . This method achieves yields of 50–70%, with purity confirmed by ¹H NMR and recrystallization from ethyl acetate–hexane.
Methoxy Group Installation and Optimization
Vilsmeier–Haack Formylation
For derivatives requiring methoxy groups at specific positions, the Vilsmeier–Haack reaction is employed. Treatment of 2-hydroxy-4-methoxyacetophenone with POCl₃ and DMF at 0°C introduces a formyl group at C3, yielding 7-methoxy-3-formyl-4H-1-benzopyran-4-one (2d) . Reduction with sodium borohydride (NaBH₄) converts the formyl group to hydroxymethyl (3d) , which is further methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.
Catalytic Methylation
Direct methylation of the phenolic hydroxyl group is achieved using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (NaOH, H₂O). Kinetic studies indicate optimal methylation at 60°C for 6 hours, achieving >90% conversion.
Analytical Validation and Characterization
Spectroscopic Confirmation
¹H NMR spectra of the final product exhibit characteristic signals: δ 7.85 (ddd, J = 7.8 Hz, 1H, aromatic), 4.49–4.35 (m, 1H, chromanone ring), and 0.90 (t, J = 7.0 Hz, 3H, methyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 311.29 (C₁₇H₁₃NO₅).
Purity and Yield Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization time | 3 hours vs. 6 hours | 70 vs. 68 | 95 vs. 97 |
| Solvent for crystallization | Ethanol vs. ethyl acetate–hexane | 65 vs. 72 | 90 vs. 98 |
| Catalyst (BF₃·Et₂O) | 1 eq vs. 1.5 eq | 60 vs. 75 | 92 vs. 96 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance reaction reproducibility. Using a tubular reactor with residence time of 10 minutes, the cyclization step achieves 85% yield at 100°C, reducing byproduct formation compared to batch processes.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (500 rpm, 2 hours) eliminates DMF, reducing environmental impact. This method maintains yields at 70% while cutting waste by 40%.
Chemical Reactions Analysis
7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Major products formed from these reactions include quinones, amino derivatives, and various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Comparison with Similar Benzopyranone Derivatives
Structural Analogues and Positional Isomerism
Compound A : 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-nitro-2-phenyl (CAS: 62100-81-6)
- Molecular Formula: C₁₇H₁₃NO₅ (identical to the target compound)
- Key Differences: The nitro group is located at position 8 instead of position 2.
Compound B : 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl) (CAS: 485-72-3)
- Molecular Formula : C₁₆H₁₂O₄
- Key Differences : The 7-methoxy and 2-(4-nitrophenyl) groups are replaced with a 7-hydroxy and 3-(4-methoxyphenyl) substituent. The hydroxyl group increases hydrogen-bonding capacity, while the 4-methoxyphenyl group introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .
Compound C : Neobavaisoflavone (CAS: 41060-15-5)
Physicochemical Properties
Q & A
Q. What are the recommended safety protocols for handling 4H-1-benzopyran-4-one derivatives in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS) for structurally similar benzopyranones, researchers should:
- Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels to prevent inhalation of aerosols/dust .
- Wear nitrile gloves , chemical-resistant lab coats , and goggles to avoid skin/eye contact .
- Ensure local exhaust ventilation to minimize airborne particles during synthesis or handling .
- Follow emergency protocols for spills (e.g., avoid dust generation, use inert absorbents) and store the compound away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical methods validated for benzopyranone derivatives include:
- 1H NMR spectroscopy : Confirm functional groups (e.g., methoxy, nitrophenyl) via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% threshold) using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare 4H-1-benzopyran-4-one derivatives?
- Methodological Answer : A generalized workflow involves:
- Claisen-Schmidt condensation : Reacting substituted acetophenones with nitrobenzaldehydes to form chalcone intermediates.
- Cyclization : Using acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions to form the benzopyranone core .
- Functionalization : Introducing methoxy/methyl groups via alkylation or demethylation steps, monitored by TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for benzopyranone derivatives?
- Methodological Answer :
- Comparative assays : Perform parallel toxicity studies (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols to reconcile discrepancies .
- Dose-response analysis : Evaluate if conflicting results arise from concentration-dependent effects (e.g., hormesis at low vs. high doses) .
- Meta-analysis : Cross-reference data with IARC, NTP, or ECHA databases to identify consensus classifications .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and avoid high-temperature reactions .
- Photostability : Store samples in amber vials at -80°C (long-term) or 4°C (short-term) with desiccants to prevent light-/moisture-induced degradation .
- pH sensitivity : Test solubility/stability in buffered solutions (pH 2–12) via UV-Vis spectroscopy to identify compatible reaction media .
Q. How can reaction mechanisms involving the nitro group be elucidated for this compound?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N-labeled nitrophenyl derivatives to track nitro reduction pathways via NMR or LC-MS .
- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electron density maps and transition states for nitro-group reactions .
- Kinetic studies : Monitor nitro-to-amine conversion rates under catalytic hydrogenation (e.g., Pd/C, H₂) using in situ IR spectroscopy .
Data Analysis and Experimental Design
Q. What methodologies validate the biological activity of this compound in target assays?
- Methodological Answer :
- Dose optimization : Perform IC₅₀/EC₅₀ determination via serial dilutions (e.g., 0.1–100 µM) in triplicate .
- Positive/Negative controls : Include known agonists/inhibitors (e.g., genistein for kinase assays) to benchmark activity .
- False-positive checks : Use counter-screens (e.g., luciferase-based assays) to rule out nonspecific effects .
Q. How should researchers design experiments to address conflicting spectral data in literature?
- Methodological Answer :
- Standardized protocols : Reproduce spectral acquisitions under identical conditions (e.g., solvent, temperature, NMR field strength) .
- Collaborative validation : Share samples with independent labs for cross-platform reproducibility testing (e.g., compare NMR data from 300 MHz vs. 600 MHz instruments) .
- Data transparency : Publish raw spectral files (e.g., JCAMP-DX) for peer review .
Tables
Table 1 : Key Physicochemical Properties (Inferred from Analogues)
Table 2 : Common Contradictions and Resolutions in Benzopyranone Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
